molecular formula C5H12ClNO B3153424 O-(cyclobutylmethyl)hydroxylamine hydrochloride CAS No. 75852-80-1

O-(cyclobutylmethyl)hydroxylamine hydrochloride

Cat. No.: B3153424
CAS No.: 75852-80-1
M. Wt: 137.61 g/mol
InChI Key: KBLGZJSCDMNTAK-UHFFFAOYSA-N
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Description

O-(cyclobutylmethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol.

Preparation Methods

The synthesis of O-(cyclobutylmethyl)hydroxylamine hydrochloride typically involves the reaction of cyclobutylmethylamine with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

O-(cyclobutylmethyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-(cyclobutylmethyl)hydroxylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to prepare oximes, amines, and other derivatives.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and inhibition.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of O-(cyclobutylmethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

O-(cyclobutylmethyl)hydroxylamine hydrochloride can be compared with other similar compounds, such as:

    O-benzylhydroxylamine hydrochloride: This compound has a benzyl group instead of a cyclobutylmethyl group and is used in similar applications.

    O-carboxymethylhydroxylamine hydrochloride: This compound has a carboxymethyl group and is used as a reactant to synthesize oximes and as an inhibitor of β-lyases.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives.

Properties

IUPAC Name

O-(cyclobutylmethyl)hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-7-4-5-2-1-3-5;/h5H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGZJSCDMNTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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